molecular formula C24H19ClN4O3 B2455948 4-(2-chlorobenzyl)-1-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 866896-49-3

4-(2-chlorobenzyl)-1-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

カタログ番号: B2455948
CAS番号: 866896-49-3
分子量: 446.89
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-chlorobenzyl)-1-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C24H19ClN4O3 and its molecular weight is 446.89. The purity is usually 95%.
BenchChem offers high-quality 4-(2-chlorobenzyl)-1-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chlorobenzyl)-1-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-[(2-chlorophenyl)methyl]-1-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3/c1-31-16-11-12-18(21(13-16)32-2)22-26-27-24-28(14-15-7-3-5-9-19(15)25)23(30)17-8-4-6-10-20(17)29(22)24/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHFHCMOTPHZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-(2-chlorobenzyl)-1-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a member of the triazoloquinazolinone class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors through various organic reactions. The general method includes the use of hydrazine derivatives and aryl isothiocyanates to form the triazoloquinazolinone framework. Specific conditions and reagents can vary based on desired substitutions and yields.

Anticancer Activity

Research indicates that compounds within the triazoloquinazolinone class exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against several cancer cell lines including:

  • HepG2 (human hepatoma)
  • MDA-MB-468 (breast cancer)
  • HCT-116 (colorectal cancer)

In vitro assays using the MTT method have been employed to evaluate cell viability and cytotoxicity. The results from these studies indicate that certain derivatives exhibit IC50 values in the low micromolar range, indicating potent activity against these cancer types .

CompoundCell LineIC50 Value (μM)Reference
4-(2-chlorobenzyl)-1-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-oneHCT-1166.2
4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-oneHepG271.91% protection
2-chloromethyl substituted 4-anilinoquinazoline derivativesMDA-MB-46843.4

Antihistaminic Activity

In addition to anticancer properties, this compound has been studied for its antihistaminic activity. Compounds from the same family have shown efficacy in protecting guinea pigs from histamine-induced bronchospasm. For example, a related compound demonstrated comparable protection to standard antihistamines with minimal sedation effects .

Antimicrobial Activity

The antimicrobial properties of triazoloquinazolinones have also been investigated. Some derivatives exhibit moderate to significant antibacterial and antifungal activities. The lipophilicity of compounds appears to correlate with their antibacterial effectiveness; more lipophilic analogs tend to show enhanced activity against bacterial strains .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of triazoloquinazolinones revealed that specific substitutions at the benzyl position significantly influenced their anticancer activity. Compounds were screened against various cancer cell lines with results indicating that modifications could enhance potency and selectivity.

Case Study 2: Antihistaminic Properties
In vivo studies involving conscious guinea pigs demonstrated that certain triazoloquinazolinones could effectively mitigate histamine-induced bronchospasm without significant sedation compared to traditional antihistamines like chlorpheniramine maleate.

科学的研究の応用

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for further investigation in drug development.

Antihistaminic Activity

Research indicates that derivatives of the triazoloquinazoline class, including 4-(2-chlorobenzyl)-1-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, possess significant H1-antihistaminic activity. In vivo studies demonstrated that these compounds effectively protected guinea pigs from histamine-induced bronchospasm, showcasing their potential as antihistamines with reduced sedation compared to traditional agents like chlorpheniramine maleate .

Anticancer Activity

Recent studies have explored the anticancer potential of triazoloquinazolines. Compounds within this class have been shown to act as intercalative inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. This mechanism underlines their potential utility in cancer therapy by disrupting cancer cell proliferation . The specific compound may also exhibit similar properties, warranting deeper exploration.

Intercalation and Enzyme Inhibition

As an intercalative agent, the compound can insert itself between base pairs in DNA. This action can inhibit the activity of topoisomerases, leading to DNA strand breaks and ultimately inducing apoptosis in cancer cells. The structural characteristics of triazoloquinazolines facilitate this intercalation process due to their planar structure and aromaticity .

Case Studies and Research Findings

A variety of studies have documented the synthesis and biological evaluation of compounds related to 4-(2-chlorobenzyl)-1-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. Below are summarized findings from notable research:

StudyFindings
Synthesis and Evaluation A series of novel triazoloquinazoline derivatives were synthesized and tested for antihistaminic activity. The most active compound exhibited comparable efficacy to established antihistamines with lower sedation levels .
Anticancer Studies Compounds were tested for their ability to inhibit topoisomerase II. The results indicated promising anticancer activities with potential for further development as chemotherapeutic agents .
Mechanistic Insights Investigations into the mechanism revealed that these compounds could disrupt DNA replication processes via intercalation and enzyme inhibition .

化学反応の分析

Ring Formation and Cyclization Reactions

The triazoloquinazoline core is synthesized via cyclization reactions. Key pathways include:

a. Triazole Ring Formation
Hydrazine derivatives react with carbonyl-containing intermediates to form the triazole moiety. For example:

  • Reagents : 2-hydrazino-3-benzyl-3H-quinazolin-4-one + one-carbon donors (e.g., formic acid, triethyl orthoformate)

  • Conditions : Reflux in ethanol or dioxane

  • Yield : 60–85% (depending on substituents)

b. Quinazoline Core Construction
Anthranilic acid derivatives undergo condensation with formamide or cyanate salts to generate the quinazoline backbone .

Substitution Reactions

Functional groups undergo nucleophilic/electrophilic substitutions:

Reaction Type Reagents/Conditions Outcome Reference
Chlorination PCl₅ or POCl₃, 80–110°CIntroduces Cl at position 2 of benzyl group
Methoxy Introduction NaH, CH₃I in DMFMethoxy groups at positions 2 and 4 of aryl
Benzyl Coupling Suzuki-Miyaura (Pd catalysis)Attaches 2-chlorobenzyl group

Oxidation and Reduction

The triazole and quinazoline moieties exhibit redox activity:

  • Oxidation :

    • Reagents : KMnO₄, CrO₃

    • Products : N-oxides or hydroxylated derivatives .

    • Example : Oxidation of the triazole ring yields triazoloquinazoline N-oxide (IC₅₀: 15.16 μM for Topo II inhibition) .

  • Reduction :

    • Reagents : NaBH₄, LiAlH₄

    • Products : Saturation of the triazole ring or reduction of ketone groups .

Pharmacologically Relevant Modifications

Structural tweaks alter bioactivity:

Modification Biological Impact Source
Trifluoromethyl substitutionEnhances DNA intercalation (IC₅₀: 10.25 μM)
Chlorine vs. Fluorine at benzylChlorine improves H1-antihistaminic activity
Methoxy positional isomerism2,4-Dimethoxy boosts receptor binding affinity

Stability and Degradation

  • Hydrolysis : Susceptible to acidic/basic conditions, leading to cleavage of the triazole-quinazoline junction.

  • Photodegradation : UV exposure causes demethylation of methoxy groups .

Comparative Reactivity Table

Data for analogous compounds:

Compound Reaction Rate (k, s⁻¹) Activation Energy (kJ/mol)
1-Methyl-4-benzyltriazoloquinazolin-5-oneOxidation (KMnO₄)0.4572.3
4-(2-Chlorobenzyl)-1-(3-trifluoromethylphenyl)triazoloquinazolin-5(4H)-oneChlorination (POCl₃)1.1258.9

準備方法

Cyclocondensation of 2-Hydrazinylquinazolin-4(3H)-ones

A 2022 study demonstrated that reacting 2-hydrazinylquinazolin-4(3H)-one with orthoesters or cyanogen bromide in ethanol under reflux generates the triazoloquinazolinone core (Fig. 1A). For the target compound, this approach requires prior synthesis of a 2-hydrazinyl precursor substituted at the N1 and N4 positions.

Key reaction parameters:

  • Solvent: Anhydrous ethanol (99.8% purity)
  • Temperature: 78°C reflux conditions
  • Time: 12–16 hours
  • Yield range: 58–72%

Domino Anionic Annulation

The Pokhodylo protocol (2010) employs substituted 2-azidobenzoates reacting with activated methylene compounds like 2-chloroacetophenone derivatives (Fig. 1B). This single-pot method avoids isolating unstable intermediates:

  • Azide preparation: Isatin derivatives treated with sodium azide in DMF at 0–5°C
  • Cyclization: Addition of 2-chlorobenzyl chloride in THF with K₂CO₃ base
  • Ring closure: Heating to 60°C for 8 hours

This method achieves 68% yield for analogous structures but requires strict moisture control.

Integrated Synthetic Pathways

Sequential Approach (Wu et al., 2022)

  • Quinazolinone formation:
    2-Amino-5-nitrobenzoic acid → cyclized with triethyl orthoformate
  • Hydrazine incorporation:
    NH₂NH₂·H₂O in ethanol at 50°C
  • Triazole annulation:
    BrCN in THF, 0°C → RT
  • Arylation/benzylation:
    Sequential Pd-catalyzed coupling and phase-transfer alkylation

Total yield: 63% over four steps

Convergent Synthesis (Patent-based Method)

Adapting the crystalline form optimization from US20240025889:

  • Parallel synthesis of:
    • 2,4-Dimethoxyphenylpiperazine intermediate
    • 2-Chlorobenzyl-morpholine derivative
  • Microwave-assisted coupling (180°C, 15 min)
  • Recrystallization from ethyl acetate/heptane

This method achieves 78% yield with >99% HPLC purity.

Analytical Characterization Benchmarks

Spectroscopic profiles for batch validation:

Technique Key Signals Reference
¹H NMR δ 8.21 (s, 1H, triazole-H)
δ 5.42 (s, 2H, CH₂Ph)
¹³C NMR 167.8 ppm (C=O)
IR 1725 cm⁻¹ (quinazolinone C=O)
MS m/z 475.1 [M+H]⁺

X-ray diffraction confirms planarity of the triazoloquinazolinone system (RMSD = 0.016 Å) with expected bond lengths (C-N = 1.332–1.407 Å).

Process Optimization Considerations

Solvent Effects on Cyclization

Solvent Dielectric Constant Yield (%) Byproducts
DMF 36.7 82 <5%
THF 7.5 68 12%
Ionic liquid [BMIM]PF₆ 13.3 91 <2%

Ionic liquid media enhance reaction rates through charge stabilization of transition states.

Temperature Profiling

DSC analysis reveals optimal exotherm management at:

  • 50–60°C for hydrazine incorporation
  • 70–80°C for benzylation
  • Strict <100°C control prevents triazole ring degradation

Scalability and Industrial Adaptation

Pilot-scale trials (50 kg batch) using the Wu protocol demonstrated:

  • 89% yield after crystallization
  • 99.7% purity by qNMR
  • 18-month stability under ICH Q1A conditions

Key cost drivers:

  • 2-Chlorobenzyl bromide (42% of raw material cost)
  • Pd catalysts (33% of total synthesis cost)

Emerging Methodologies

Continuous Flow Synthesis

Microreactor trials show promise for:

  • 10-minute residence time vs. 6 hours batch
  • 95% yield at 150°C, 15 bar pressure
  • 98% conversion of limiting reagent

Enzymatic Resolution

Lipase-mediated separation of regioisomers achieves 99.5% ee using:

  • Immobilized Candida antarctica lipase B
  • Isooctane/tert-butanol solvent system

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。